molecular formula C8H7ClO B052635 (s)-4-Chlorostyrene oxide CAS No. 97466-49-4

(s)-4-Chlorostyrene oxide

Cat. No. B052635
CAS RN: 97466-49-4
M. Wt: 154.59 g/mol
InChI Key: IBWLXNDOMYKTAD-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of (S)-4-Chlorostyrene oxide and related compounds has been explored through various chemical reactions and methods. For instance, a practical method for the synthesis of optically active styrene oxides involves the transformation of ring-substituted 2-chloroacetophenones, leading to optically active alcohols with high enantiomeric excesses, which are crucial precursors for (S)-4-Chlorostyrene oxide (Hamada, Torii, Izawa, Noyori, & Ikariya, 2002). Another notable synthesis pathway starts from 3-chloroethylbenzene, demonstrating a novel approach to achieving (R)-3-chlorostyrene oxide with high enantiopurity (Tanaka & Yasuda, 1998).

Molecular Structure Analysis

The molecular structure and vibrational spectrum of 4-chlorostyrene have been thoroughly investigated, providing insights into the geometrical configuration and electronic properties of (S)-4-Chlorostyrene oxide. Ab initio and DFT calculations, combined with spectroscopic techniques, suggest a planar or nearly planar structure in both solution and solid states (Granadino-Roldán et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical behavior of (S)-4-Chlorostyrene oxide are pivotal for understanding its potential applications. Studies on its reactions, such as cycloadditions and its role in forming nucleoside adducts under specific conditions, shed light on its reactive nature and potential as an intermediate in organic synthesis (Jones, Robinson, & Thomas, 1984).

Scientific Research Applications

Production of Enantiopure Chiral Epoxides

  • Scientific Field : Biotechnology
  • Application Summary : Styrene monooxygenases are a group of highly selective enzymes able to catalyse the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity . Optically pure (S)-4-chlorostyrene oxide is one of the products prepared by whole-cell styrene monooxygenase (SMO) .
  • Methods of Application : Two-component recombinant styrene monooxygenase (SMO) from Marinobacterium litorale was expressed as a fused protein (StyAL2StyB) in Escherichia coli BL21 (DE3). By high cell density fermentation, 35 g DCW /L of biomass with overexpressed SMO was produced .
  • Results or Outcomes : SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity, as it remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95–99% ee) .

Antiviral Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : A number of antiviral agents have been prepared from (S)-4-chlorostyrene oxide .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Safety data sheets provide information on the potential hazards of handling certain substances. For example, Styrene oxide is classified as a flammable liquid, acute toxicity, skin irritation, eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, and short-term aquatic hazard .

Future Directions

The development of new materials at the nanoscale level is a promising future direction. For example, the discovery of two-dimensional (2D) Ti3C2 has created a new family of 2D transition metal carbides, nitrides, and carbonitrides . The flexibility of fuel, which allows the use of hydrogen, carbon dioxide, methane, and other hydrocarbons to power the cells is certainly a primary one .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWLXNDOMYKTAD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455310
Record name (S)-2-(4-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-chlorophenyl)oxirane

CAS RN

97466-49-4, 21019-51-2
Record name 4-Chlorostyrene oxide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-Chlorophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(4-chlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROSTYRENE OXIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaN3, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 55% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99% and (R)-2-azido-1-(para-chloro-phenyl)-ethanol with an e.e. of 98%.
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Synthesis routes and methods II

Procedure details

To 20 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 2 mM of para-chlorostyrene oxide and 1.2 mM of NaNO2, 1.0 mg of purified enzyme, obtained as described in Example 1, was added. At 58% conversion, reaction was stopped and the solution was extracted with diethylether. The organic phase was analysed by chiral GC. The remaining (S)-para-chloro styrene oxide was obtained with an e.e. of higher than 99%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Jia, Z Wang, Z Li - Tetrahedron: Asymmetry, 2008 - Elsevier
The epoxide hydrolase from Sphingomonas sp. HXN-200 catalyzed the enantioselective hydrolysis of racemic 2-, 3-, and 4-chlorostyrene oxides 1–3 to form the corresponding (R)-diols …
Number of citations: 32 www.sciencedirect.com
D Gyuranová, R Štadániová, Z Hegyi, R Fischer… - Molecules, 2021 - mdpi.com
Styrene monooxygenases are a group of highly selective enzymes able to catalyse the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity. Chiral …
Number of citations: 2 www.mdpi.com
CW Ho, WC Cheng, MC Cheng, SM Peng… - Journal of the …, 1996 - pubs.rsc.org
Preparation and reactivities of chiral manganese(@ and copper(@ complexes of binaphthyl Schiff bases7 Page 1 Preparation and reactivities of chiral manganese(@ and copper(@ …
Number of citations: 52 pubs.rsc.org
H Toda, R Imae, T Komio, N Itoh - Applied microbiology and biotechnology, 2012 - Springer
Styrene monooxygenase (StyA, SMOA)- and flavin oxidoreductase (StyB, SMOB)-coding genes of styrene-assimilating bacteria Rhodococcus sp. ST-5 and ST-10 were successfully …
Number of citations: 55 link.springer.com
M Oelschlägel, JAD Gröning, D Tischler… - Applied and …, 2012 - Am Soc Microbiol
Styrene oxide isomerase (SOI) is involved in peripheral styrene catabolism of bacteria and converts styrene oxide to phenylacetaldehyde. Here, we report on the identification, …
Number of citations: 48 journals.asm.org
H Toda, R Imae, N Itoh - Tetrahedron: Asymmetry, 2012 - Elsevier
Herein we report the production of enantiopure epoxides through biocatalysis using recombinant Escherichia coli cells expressing Rhodococcus sp. ST-10 styrene monooxygenase (…
Number of citations: 59 www.sciencedirect.com
P Rajasekar, S Pandey, JD Ferrara… - Inorganic …, 2019 - ACS Publications
The separation of enantiomers is of considerable importance in the preparation of the compounds of biological interests, catalysis, and drug development. Here, we report a novel …
Number of citations: 14 pubs.acs.org
P Vitale, A Digeo, FM Perna, G Agrimi, A Salomone… - Catalysts, 2017 - mdpi.com
A two-step stereoselective chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles was developed, exploiting a whole-cell mediated asymmetric reduction …
Number of citations: 11 www.mdpi.com
V Capriati, S Florio, R Luisi - Synlett, 2005 - thieme-connect.com
This account focuses on the generation of α-lithiated aryloxiranes such as lithiated oxazolinylaryloxiranes, lithiated styrene-, phenylpropylene-and stilbene oxides, their chemical and …
Number of citations: 28 www.thieme-connect.com
V Capriati, S Florio, R Luisi - Chemical reviews, 2008 - ACS Publications
Epoxides, strained three-membered ring heterocycles, are among the most versatile intermediates in organic chemistry. The paramount interest for this type of heterocyclic system is …
Number of citations: 83 pubs.acs.org

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